Aluminum, dibutylchloro-
Description
Aluminum, dibutylchloro- (hypothetical formula: (C₄H₉)₂AlCl) is an organoaluminum compound belonging to the class of alkylaluminum chlorides. These compounds are characterized by aluminum centers bonded to organic alkyl groups and chloride ligands. Organoaluminum compounds are widely used as catalysts in polymerization reactions (e.g., Ziegler-Natta catalysts) and as reducing agents in organic synthesis .
Properties
CAS No. |
3537-86-8 |
|---|---|
Molecular Formula |
C8H18AlCl |
Molecular Weight |
176.66 g/mol |
IUPAC Name |
dibutyl(chloro)alumane |
InChI |
InChI=1S/2C4H9.Al.ClH/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
VJRUISVXILMZSL-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Al](CCCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction: One common method for synthesizing aluminum, dibutylchloro- involves the reaction of butylmagnesium chloride with aluminum trichloride. This reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
2 C4H9MgCl+AlCl3→(C4H9)2AlCl+2MgCl2
-
Direct Alkylation: Another method involves the direct alkylation of aluminum trichloride with butyl chloride in the presence of a catalyst. This process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of aluminum, dibutylchloro- often utilizes large-scale reactors where the above reactions are carried out under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels for industrial applications .
Chemical Reactions Analysis
Reduction of Ethylaluminum Sesquichloride
Diethylaluminum chloride is produced via sodium reduction of ethylaluminum sesquichloride:
Key Data :
Reaction of Triethylaluminum with HCl
Triethylaluminum reacts with hydrochloric acid to yield DEAC:
Key Data :
Reproportionation Reactions
DEAC forms via reproportionation of triethylaluminum and aluminum trichloride:
Thermochemistry :
Ziegler-Natta Polymerization
DEAC acts as a co-catalyst with transition metals (e.g., Ti, V) for olefin polymerization :
Performance Metrics :
Lewis Acid Catalysis
DEAC facilitates Diels-Alder and ene reactions by activating electrophiles :
Substrate Scope :
Hydrolysis
DEAC reacts violently with water, producing ethane and HCl:
Hazard Notes :
Alcoholysis
Reaction with alcohols yields alkoxyaluminum species:
Applications :
Thermochemical Data
| Reaction | Reference | |
|---|---|---|
Scientific Research Applications
Chemistry:
Catalysis: Aluminum, dibutylchloro- is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Development: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various organic molecules.
Industry:
Material Science: It is used in the production of advanced materials, including coatings and composites, due to its reactivity and ability to modify surface properties.
Agriculture: It is explored for use in agricultural chemicals, particularly as a component in pesticides and herbicides.
Mechanism of Action
The mechanism by which aluminum, dibutylchloro- exerts its effects typically involves the formation of complexes with other molecules. These complexes can alter the reactivity of the compound, enabling it to participate in various chemical reactions. The aluminum center in the compound acts as a Lewis acid, accepting electron pairs from other molecules and facilitating bond formation or cleavage. This property is particularly useful in catalysis and organic synthesis .
Comparison with Similar Compounds
Physical and Chemical Properties
Organoaluminum compounds exhibit distinct physical properties based on their alkyl chain length and substituents. The table below compares inferred properties of dibutylchloroaluminum with related compounds:
Key Observations :
- Longer alkyl chains (e.g., butyl vs. methyl) increase hydrophobicity but reduce thermal stability .
- Aluminum chloride (AlCl₃) is a strong Lewis acid, whereas alkylaluminum chlorides act as both catalysts and reducing agents .
Industrial and Pharmaceutical Uses
- Dimethylaluminum chloride is critical in producing polyolefins .
- Aluminum chlorohydrate’s safety profile contrasts with AlCl₃, which causes skin irritation at lower doses (7.5 mg vs. 150 mg for chlorohydrate) .
Reactivity and Thermodynamics
- Reductive Capacity : Aluminum hydrides (e.g., LiAlH₄) are stronger reductants than alkylaluminum chlorides, which show selective reducing properties .
- Thermochemical Data : Dichloroethylaluminum exhibits a reaction enthalpy (ΔrH°) of -39.5 ± 0.8 kJ/mol, indicating moderate exothermicity during reactions .
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